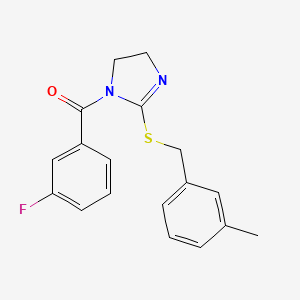

(3-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

説明

This compound belongs to the class of substituted imidazoline derivatives, characterized by a 4,5-dihydro-1H-imidazol-1-yl core. The structure features a (3-fluorophenyl)methanone group at position 1 and a (3-methylbenzyl)thio substituent at position 2 of the imidazoline ring. The fluorine atom on the phenyl ring and the methyl group on the benzylthio moiety likely influence its electronic and steric properties, impacting reactivity, solubility, and biological interactions.

特性

IUPAC Name |

(3-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-4-2-5-14(10-13)12-23-18-20-8-9-21(18)17(22)15-6-3-7-16(19)11-15/h2-7,10-11H,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIIJBWJXWBUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is formed through a cyclization reaction.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Methylbenzylthio Group: The methylbenzylthio group is attached through a thiolation reaction, often using a thiol reagent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the following:

- Cell Lines Tested : MCF-7 (breast cancer), HEPG2 (liver cancer)

- Mechanism of Action : Induction of apoptosis and cell cycle arrest has been observed, with IC50 values indicating effectiveness lower than standard chemotherapeutics such as doxorubicin .

Antimicrobial Activity

The thioether group present in this compound enhances its antimicrobial properties. Studies have shown:

- Target Bacteria : Staphylococcus aureus, Escherichia coli

- Mechanism of Action : Inhibition of bacterial cell wall synthesis, with a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor, targeting specific proteins involved in cancer progression and bacterial resistance mechanisms. Molecular docking studies have revealed potential interactions with these proteins, leading to inhibition of their activity .

Study on Anticancer Activity

A study focused on the anticancer effects of similar imidazole derivatives reported significant activity against the MCF-7 cell line. The findings suggested that the compound's mechanism involves apoptosis induction and disruption of cell cycle progression.

Thioether Derivatives in Antimicrobial Applications

Research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant strains of bacteria. The compound demonstrated notable antimicrobial activity, reinforcing its potential as a therapeutic agent against resistant infections .

Mechanism of Action Studies

Detailed molecular docking studies have provided insights into how the compound interacts with proteins associated with cancer and bacterial resistance. These studies are crucial for understanding the therapeutic potential and guiding further drug development efforts .

作用機序

The mechanism of action of (3-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the imidazoline/triazole core, aryl groups, and thioether chains. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula (C20H19FN2OS).

Key Observations:

Core Structure : The target compound’s partially saturated imidazoline ring (4,5-dihydro) may confer greater conformational flexibility compared to fully aromatic imidazoles or triazoles . This could enhance binding to biological targets but reduce thermal stability.

The 3-methylbenzylthio substituent provides moderate steric bulk, contrasting with the smaller benzylthio group in ’s compound, which may alter solubility and intermolecular interactions .

Synthetic Yields : Triazole derivatives (e.g., ) achieve higher yields (~85%) compared to imidazole analogs (~25–40%), likely due to simpler reaction pathways .

Research Findings and Implications

- Biological Activity : While the target compound’s specific activity is unreported, structurally related imidazole/triazole derivatives exhibit anti-inflammatory, antimicrobial, and antiviral properties . For instance, piroxicam analogs with triazole moieties show anti-HIV activity (EC50 = 20–25 µM) .

- Crystallography : SHELX programs () are widely used for structural validation of such compounds, ensuring accurate determination of stereochemistry and intermolecular interactions .

生物活性

(3-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C22H25N3O4S2

- Molecular Weight : 459.58 g/mol

- IUPAC Name : (3-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Inhibition of Enzymes

Research indicates that imidazole derivatives, including this compound, exhibit potent inhibitory effects on various enzymes. For instance, compounds with similar structures have been shown to inhibit farnesyltransferase (FT), an enzyme involved in cancer cell proliferation. One study reported an IC50 value of 24 nM for a related imidazole compound against FT, demonstrating significant anti-cancer potential .

2. Antitumor Activity

Compounds featuring the imidazole ring have been associated with antitumor activity. Selected analogues demonstrated intraperitoneal antitumor effects in mouse models, particularly against H-Ras transformed Rat-1 cells . The presence of hydrophobic substituents at specific positions was crucial for enhancing this activity.

3. Anti-inflammatory Effects

Imidazole derivatives have also been studied for their anti-inflammatory properties. For example, related compounds were found to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of imidazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Hydrophobic substituents at the 4-position | Enhances enzyme inhibition |

| Aryl rings at specific positions | Important for potent inhibition |

| Presence of thioether linkages | Contributes to overall biological efficacy |

The modifications in the structure significantly influence the compound's interaction with biological targets, thereby affecting its potency and selectivity.

Case Studies

Several studies highlight the biological relevance of similar compounds:

- Study on Farnesyltransferase Inhibition :

- Antitumor Efficacy in Mouse Models :

- Anti-inflammatory Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。